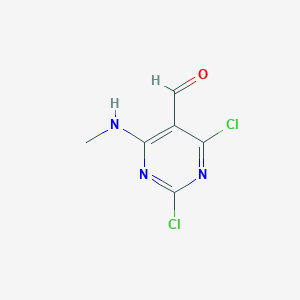
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This compound is characterized by the presence of two chlorine atoms, a methylamino group, and an aldehyde group attached to the pyrimidine ring. It is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The Vilsmeier-Haack reaction remains a popular choice for industrial synthesis due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Condensation Reactions: Reagents such as hydrazine and hydroxylamine are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Condensation Reactions: Products include imines and hydrazones.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Applications De Recherche Scientifique
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pathways involved include nucleophilic substitution and condensation reactions, which allow the compound to form stable complexes with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C6H5Cl2N3O |
|---|---|
Poids moléculaire |
206.03 g/mol |
Nom IUPAC |
2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-5-3(2-12)4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11) |
Clé InChI |
JBARZLFFRPWUPD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=NC(=N1)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)
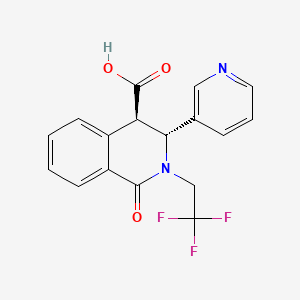
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)
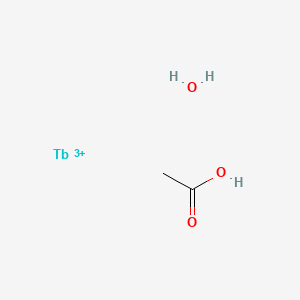

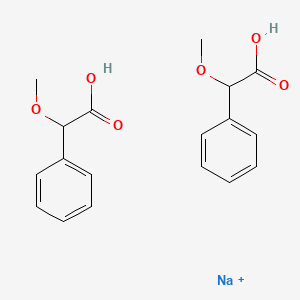

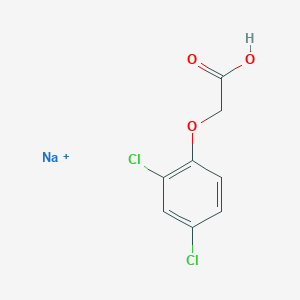
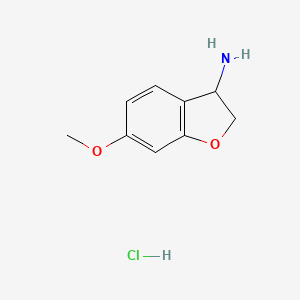
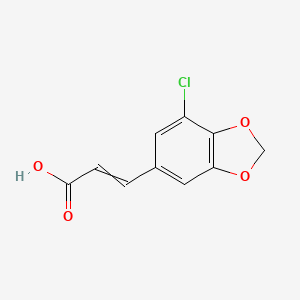

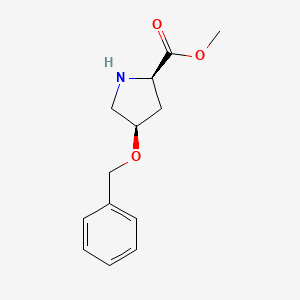

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
